molecular formula C25H23N3O4S B1684562 STF-118804 CAS No. 894187-61-2

STF-118804

Cat. No.: B1684562
CAS No.: 894187-61-2
M. Wt: 461.5 g/mol
InChI Key: DLFCEZOMHBPDGI-UHFFFAOYSA-N
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Description

STF-118804 is a highly specific inhibitor of nicotinamide phosphoribosyl transferase (NAMPT), an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a cofactor involved in many biochemical processes. This compound has shown significant potential in reducing the viability of various cancer cell lines, including pancreatic ductal adenocarcinoma and B-cell acute lymphoblastic leukemia .

Scientific Research Applications

STF-118804 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Target of Action

STF-118804 primarily targets Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in many biochemical processes .

Mode of Action

As a highly specific NAMPT inhibitor, this compound reduces the viability of most B-ALL cell lines . It works by inhibiting NAD+ synthesis from nicotinamide . This inhibition leads to a decrease in NAD levels in cells, which can impact various cellular processes .

Biochemical Pathways

The inhibition of NAMPT by this compound affects the NAD salvage pathway, one of the pathways used to generate NAD in mammals . This results in decreased glucose uptake, lactate excretion, and ATP levels, leading to metabolic collapse . Additionally, this compound treatment activates AMPK and inhibits mTOR pathways in cells .

Result of Action

This compound has been shown to reduce the growth of pancreatic ductal adenocarcinoma (PDAC) in vitro and in vivo . It also reduces the viability and growth of different PDAC lines, as well as the formation of colonies in soft agar . In addition, this compound induces leukemia cell apoptosis, including leukemia initiating (stem) cells .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, exogenous NMN can block both the activation of the AMPK pathway and the decrease in cell viability caused by this compound . Furthermore, this compound has shown an additive effect in decreasing cell viability and growth when combined with chemotherapeutic agents such as paclitaxel, gemcitabine, and etoposide .

Preparation Methods

The synthesis of STF-118804 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key synthetic route includes the formation of the oxazole ring and the attachment of the benzamide and pyridinylmethyl groups. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

STF-118804 undergoes various chemical reactions, including:

Comparison with Similar Compounds

STF-118804 is unique in its high specificity and potency as a NAMPT inhibitor. Similar compounds include:

This compound stands out due to its high potency and specificity, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFCEZOMHBPDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of alcohol 56 (163 mg, 0.5 mmol) in anhydrous DMF (7 mL) was cooled to 0° C. NEt3 (0.14 mL, 1 mmol) and MsCl (47 λL, 0.6 mmol) were added successively and the reaction mixture was stirred at 0° C. for 1 h. K2CO3 (138 mg, 1 mmol) and 4-methylthiophenol (68 mg, 0.55 mmol) were added and the reaction mixture was stirred at 60° C. for 1 h. The reaction mixture was then cooled to 20° C. and partitioned between EtOAc (200 mL) and H2O (50 mL). The organic fraction was washed with H2O (2×50 mL), washed with brine (50 mL), and dried. The solvent was evaporated to give the crude sulfide (158 mg, 0.37 mmol) which was used without further purification. A solution of Oxone® (172 mg, 0.28 mmol) in H2O (3 mL) was added at 0° C. to a stirred solution of crude sulfide (88 mg, 0.2 mmol) in MeOH (3 mL), and the reaction mixture was stirred for 1 h at 20° C. H2O was added (50 mL), the mixture was extracted with DCM (3×50 mL) and the organic phase was washed with brine (50 mL), dried, and the solvent was evaporated. Remaining sulfide (70 mg, 0.16 mmol) was treated as described and the combined crude products were purified by column chromatography, eluting with 5% MeOH/EtOAc, to give sulfone 9 (65 mg, 28%) as a white powder: spectroscopically identical to the sample prepared above.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
alcohol
Quantity
163 mg
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mmol
Type
reactant
Reaction Step Three
Name
Quantity
138 mg
Type
reactant
Reaction Step Four
Quantity
68 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sulfide
Quantity
88 mg
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
[Compound]
Name
sulfide
Quantity
70 mg
Type
reactant
Reaction Step Six
Yield
28%

Synthesis routes and methods II

Procedure details

Reaction of oxalyl chloride (195 λL, 2.2 mmol) and benzoic acid 4 (415 mg, 1.1 mmol) and subsequent coupling to 3-pyridinylmethylamine (125 λL, 1.2 mmol) gave benzamide 9 (406 mg, 79%) as a white powder: mp (EtOAc) 190-191° C.; 1H NMR δ 9.20 (t, J=5.8 Hz, 1H, CONH), 8.57 (d, J=1.7 Hz, 1H, H-2′), 8.47 (dd, J=4.8, 1.5 Hz, 1H, H-6′), 8.00 (d, J=8.5 Hz, 2H, H-2, H-6), 7.90 (d, J=8.4 Hz, 2H, H-3, H-5), 7.74 (dt, J=7.8, 1.8 Hz, 1H, H-4′), 7.67 (d, J=8.2 Hz, 2H, H-2″, H-6″), 7.42 (d, J=8.2 Hz, 2H, H-3″, H-5″), 7.36 (dd, J=7.8, 4.8 Hz, 1H, H-5′), 4.63 (s, 2H, CH2SO2), 4.51 (d, J=5.8 Hz, 2H, CH2N), 2.40 (s, 3H, CH3), 2.13 (s, 3H, CH3); 13C NMR δ 165.5, 158.0, 149.9, 148.9, 148.1, 144.5, 135.6, 135.4, 135.2, 134.9, 129.6 (2), 128.8, 128.3 (2), 128.1 (2), 126.0, 125.4 (2), 123.5, 53.0, 40.6, 21.0, 9.7; MS m/z 462.7 (MH+, 100%). Anal. calcd for C25H23N3O4S: C, 65.06; H, 5.02; N, 9.10. Found: C, 64.79; H, 5.03; N, 9.15%.
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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